

# Application Notes and Protocols: Synthesis of Schiff Bases from Nicotinic Acid Hydrazide

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## Compound of Interest

Compound Name: Nicotinic acid, hydrazide

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## Abstract

This document provides detailed protocols for the synthesis of Schiff bases derived from nicotinic acid hydrazide, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.<sup>[1][2][3][4]</sup> Protocols for both conventional synthesis using acid catalysis and a green chemistry approach employing a natural catalyst are presented. Furthermore, this guide outlines the necessary characterization techniques and summarizes key quantitative data for the synthesized compounds. The potential therapeutic applications, including antibacterial and wound healing activities, are also discussed, providing a comprehensive resource for researchers in the field.<sup>[1][5]</sup>

## Introduction

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are versatile ligands that readily form stable complexes with transition metals and exhibit a wide range of pharmacological activities.<sup>[4][6][7]</sup> The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) forms the basis of their synthesis.<sup>[8]</sup> Hydrazide-hydrazone derivatives, in particular, have demonstrated promising antimicrobial potential.<sup>[1]</sup> Nicotinic acid hydrazide, a structural isomer of the well-known anti-tubercular drug isoniazid, serves as a valuable precursor for synthesizing novel Schiff bases with potential therapeutic applications.<sup>[1]</sup> This document details the synthesis, characterization, and potential applications of this important class of compounds.

## I. Synthesis Protocols

Two primary methods for the synthesis of Schiff bases from nicotinic acid hydrazide are detailed below: a conventional method involving reflux with an acid catalyst and a green, room-temperature method using a natural acid catalyst.

### A. Conventional Synthesis Protocol (Acetic Acid Catalysis)

This protocol describes a general one-pot synthesis of Schiff bases from nicotinic acid hydrazide and various aldehydes using glacial acetic acid as a catalyst under reflux conditions.

[1]

Materials:

- Nicotinic acid hydrazide
- Substituted aldehyde (e.g., salicylaldehyde, o-vanillin)[8][9]
- Ethanol (HPLC grade)
- Glacial acetic acid
- Round bottom flask (50 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beakers
- Buchner funnel and filter paper
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Iodine chamber for TLC visualization

**Procedure:**

- In a 50 mL round bottom flask, dissolve 0.5 mmol of nicotinic acid hydrazide (68.5 mg) in 20 mL of HPLC grade ethanol.[1]
- Add 1 mL of glacial acetic acid to the solution to act as a catalyst.[1]
- To this mixture, add one molar equivalent (0.5 mmol) of the desired aldehyde.[1]
- Set up the flask for reflux and heat the reaction mixture to 80°C for 12 hours with continuous stirring.[1]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- Pour the reaction mixture into crushed ice to precipitate the solid product.[10]
- Filter the resulting solid using a Buchner funnel and wash with cold water.[8][10]
- Recrystallize the crude product from ethanol to obtain the purified Schiff base.[8]
- Dry the purified product and determine the yield and melting point.

## B. Green Synthesis Protocol (Lemon Juice Catalysis)

This protocol offers an environmentally benign alternative for the synthesis of nicotinic acid hydrazide Schiff bases using lemon juice as a natural acid catalyst at room temperature.[10]

**Materials:**

- Nicotinic acid hydrazide
- Substituted aldehyde
- Ethanol
- Fresh lemon juice

- Beaker or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Crushed ice

**Procedure:**

- Dissolve 0.01 mol of nicotinic acid hydrazide in 5.0 mL of ethanol in a beaker with swirling.  
[\[10\]](#)
- Add 2.0 mL of filtered, light yellow colored lemon juice to the solution.  
[\[10\]](#)
- Add 0.01 mol of the desired aldehyde to the reaction mixture.  
[\[10\]](#)
- Stir the reaction mixture at room temperature for 15 minutes.  
[\[10\]](#)
- Monitor the reaction to completion using TLC.  
[\[10\]](#)
- Once the reaction is complete, pour the mixture into crushed ice.  
[\[10\]](#)
- Filter the solid product using a Buchner funnel and wash with water.  
[\[10\]](#)
- Recrystallize the solid from alcohol to obtain the pure Schiff base.  
[\[10\]](#)
- Dry the product and record the yield and melting point.

## II. Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

- Melting Point: Determined using a melting point apparatus.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as -C=N- (imine), C=O (amide), and N-H.  
[\[1\]](#)  
[\[9\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR): To elucidate the chemical structure and confirm the formation of the Schiff base.[1][9]
- Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound. [1]
- Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.[1][10]

### III. Quantitative Data Summary

The following tables summarize typical quantitative data obtained for Schiff bases synthesized from nicotinic acid hydrazide.

Table 1: Physicochemical and Yield Data for Synthesized Schiff Bases.

Compound ID	Molecular Formula	Aldehyde Precursor	Yield (%)	Melting Point (°C)
C-1	$\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2$	4-Hydroxybenzaldehyde	91.28	243.4 - 246.8
C-5	$\text{C}_{22}\text{H}_{18}\text{N}_6\text{O}_2$	Terephthalaldehyde	91.35	209 - 211

Data sourced from Burki et al. (2020)[1]

Table 2: Spectroscopic Data for a Representative Schiff Base (C-1).

Spectroscopic Technique	Key Peaks/Shifts
FT-IR (KBr, $\text{cm}^{-1}$ )	3442.9 (O-H), 1650.1 (C=O), 1604.0 (aromatic C-H), 1515.6 (-C=N-)
$^1\text{H}$ NMR (400 MHz, MeOD, $\delta$ ppm)	9.95 (s, 1H, OH), 9.04 (s, 1H, pyridine-CH), 8.73 (d, 1H, pyridine-CH), 8.34 (s, 1H, -N=CH-), 8.22 (d, 1H, pyridine-CH), 7.53 (t, 3H, aromatic-CH), 6.82 (d, 2H, aromatic-CH)
EI-MS ( $\text{m/z}$ )	241.2 (found), 241.09 (calculated)

Data sourced from Burki et al. (2020)[1]

## IV. Biological Applications and Protocols

Schiff bases of nicotinic acid hydrazide have been investigated for various biological activities, most notably as antibacterial and wound-healing agents.[1][5]

### A. Antibacterial Activity Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized Schiff bases against Gram-positive (e.g., *S. aureus*) and Gram-negative (e.g., *E. coli*) bacteria.

Materials:

- Synthesized Schiff base compounds
- Bacterial strains (*S. aureus*, *E. coli*)
- Nutrient broth
- 96-well microtiter plates
- Incubator
- Spectrophotometer (for measuring optical density)

## Protocol:

- Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial dilutions of the stock solution with nutrient broth to achieve a range of concentrations.
- Inoculate each well with a standardized bacterial suspension.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plates at 37°C for 24 hours.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Table 3: In Vitro Antibacterial Activity (MIC<sub>50</sub> in  $\mu\text{g/mL}$ ).

Compound ID	<i>S. aureus</i>	<i>E. coli</i>
C-1	80	120
C-2	40	>120
C-3	80	120
C-4	40	80
C-5	40	80

Data sourced from Burki et al. (2020)[[1](#)]

## B. In Vivo Wound Healing Assay (Excision Wound Model in Mice)

Objective: To evaluate the wound healing potential of the synthesized Schiff bases.

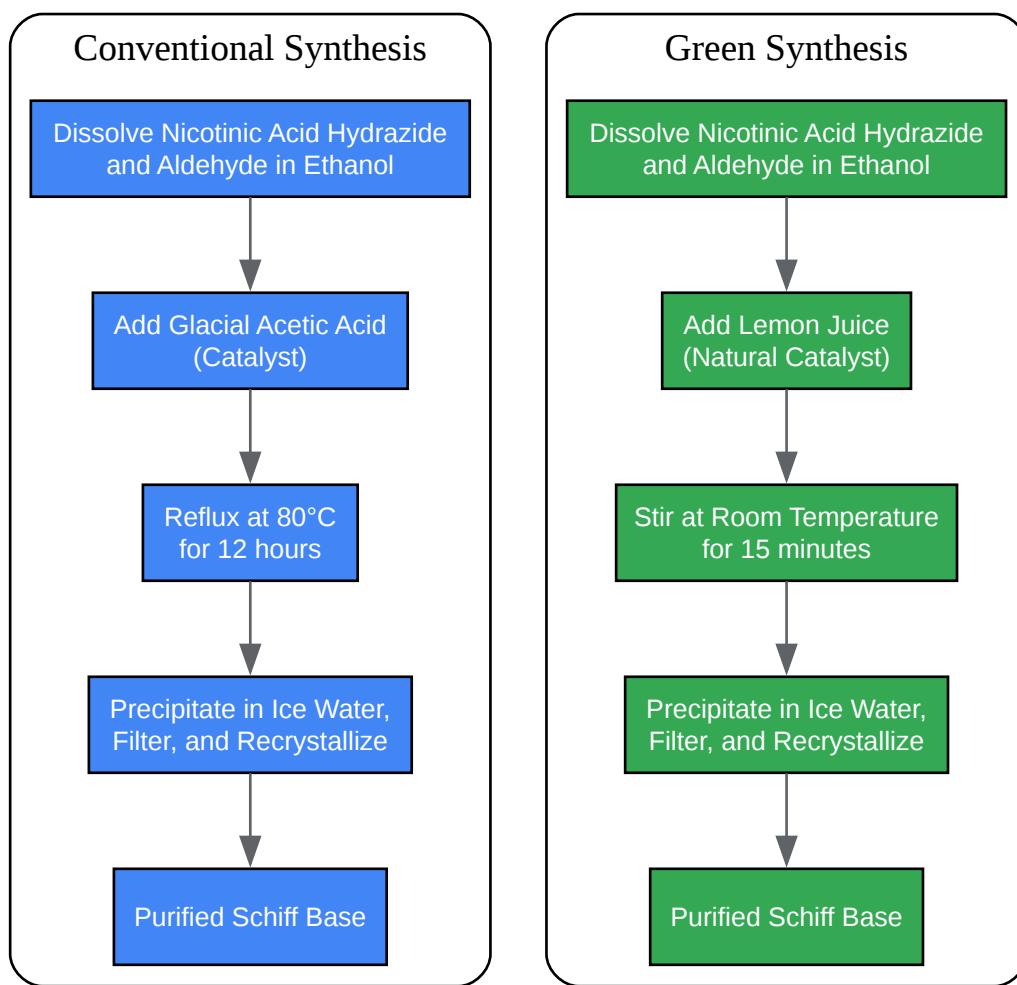
## Materials:

- Synthesized Schiff base compounds formulated into a topical cream/ointment
- Laboratory mice
- Surgical instruments for creating excision wounds
- Ruler or caliper for wound measurement

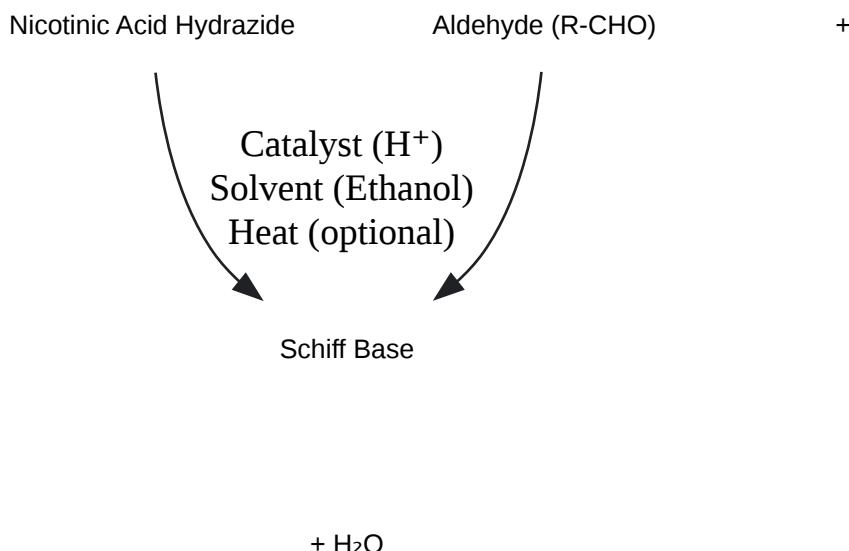
**Protocol:**

- Anesthetize the mice and create a full-thickness excision wound on the dorsal side.
- Divide the animals into groups: a control group (receiving no treatment or a placebo) and treatment groups (receiving topical application of the Schiff base formulation).
- Apply the respective treatments to the wounds daily.
- Measure the wound area at regular intervals until the wound is completely healed.
- The rate of wound contraction is calculated as a percentage of the initial wound size.

## V. Visualized Workflows and Reactions

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Caption: Comparative workflow of conventional and green synthesis protocols.



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Caption: General reaction scheme for Schiff base formation.

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